5-Fluorospiro[2.5]octan-6-one
Description
Significance of Spirocyclic Frameworks in Organic Synthesis
Spirocyclic compounds, characterized by two rings sharing a single common atom, possess a unique three-dimensional structure that sets them apart from other bicyclic systems. wikipedia.org This rigid and defined spatial arrangement offers several advantages in organic synthesis and medicinal chemistry. The introduction of a spirocyclic framework can lead to compounds with enhanced biological activity and improved physicochemical properties. researchgate.net The constrained conformation of spirocycles can facilitate specific binding interactions with biological targets, such as enzymes and receptors, leading to increased potency and selectivity. Furthermore, the sp3-rich nature of many spirocyclic systems is an increasingly desirable feature in drug discovery, moving away from the predominantly flat structures of many existing pharmaceuticals. researchgate.net
Role of Fluorine in Modulating Chemical Reactivity and Molecular Architecture
The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties. cas.cn As the most electronegative element, fluorine's presence can influence a molecule's stability, lipophilicity, and bioavailability. cas.cn In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to block metabolic pathways, thereby enhancing the metabolic stability and half-life of a drug. consensus.app Fluorine can also modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. numberanalytics.combeilstein-journals.org These modifications can lead to improved binding affinity for biological targets and enhanced therapeutic efficacy. numberanalytics.comrsc.org The unique electronic properties of the carbon-fluorine bond also play a crucial role in directing chemical reactions and influencing molecular conformation. beilstein-journals.org
Overview of Spiro[2.5]octane Scaffolds in Advanced Chemical Research
The spiro[2.5]octane scaffold, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a versatile building block in organic synthesis. This framework provides a rigid three-dimensional structure that is valuable in the construction of complex molecules. Derivatives of the spiro[2.5]octane core have been investigated for a range of applications, including in medicinal chemistry as intermediates for the synthesis of bioactive compounds. smolecule.com The unique geometry of the spiro[2.5]octane system allows for precise control over the spatial orientation of substituents, which is critical for designing molecules with specific biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
7-fluorospiro[2.5]octan-6-one |
InChI |
InChI=1S/C8H11FO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 |
InChI Key |
YXQZSRGLOLPUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC(C1=O)F |
Origin of Product |
United States |
Reactivity and Transformations of 5 Fluorospiro 2.5 Octan 6 One
Reactions at the Ketone Carbonyl
The ketone group is a primary site of reactivity in 5-Fluorospiro[2.5]octan-6-one, undergoing a variety of transformations typical of carbonyl compounds.
Nucleophilic Additions to the Ketone
The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the adjacent electron-withdrawing fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.
Nucleophilic addition reactions would proceed via the typical mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide would yield the corresponding alcohol. The stereochemical outcome of such additions is influenced by the steric hindrance imposed by the spirocyclic framework.
Table 1: Expected Products of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 5-Fluorospiro[2.5]octan-6-ol |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 6-Methyl-5-fluorospiro[2.5]octan-6-ol |
| Cyanide | Hydrogen cyanide (HCN) | 6-Cyano-5-fluorospiro[2.5]octan-6-ol |
Enolate Chemistry and α-Functionalization
The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of enolates upon treatment with a suitable base. masterorganicchemistry.com Enolates are powerful nucleophiles that can react with various electrophiles, enabling functionalization at the α-position. masterorganicchemistry.comyoutube.com
In the case of this compound, enolate formation can occur at the C7 position. The acidity of the α-protons at C7 is influenced by the inductive effect of the carbonyl group. The resulting enolate can then participate in reactions such as alkylation and halogenation. youtube.com It is important to note that the fluorine atom at the C5 position will significantly influence the regioselectivity of enolate formation and its subsequent reactions.
Carbonyl Reductions and Oxidations
The ketone carbonyl of this compound can be reduced to a secondary alcohol, 5-Fluorospiro[2.5]octan-6-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction. Common reducing agents include metal hydrides like sodium borohydride and lithium aluminum hydride.
Conversely, while ketones are generally resistant to oxidation, specific reagents can effect oxidative cleavage of the carbonyl group. However, such reactions are less common for simple ketones like this compound under standard laboratory conditions.
Reactivity Influenced by the Fluorine Atom
The fluorine atom at the C5 position exerts a profound influence on the electronic properties and reactivity of the entire molecule.
Electronic Effects of Fluorine on the Spirocyclic System
Fluorine is the most electronegative element, and its presence introduces a strong inductive effect, withdrawing electron density from the surrounding atoms. consensus.app This effect has several important consequences for the reactivity of this compound:
Increased Electrophilicity of the Carbonyl Carbon: As mentioned earlier, the electron-withdrawing nature of fluorine enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Increased Acidity of α-Protons: The inductive effect of fluorine can also increase the acidity of the α-protons at the C7 position, facilitating enolate formation.
Influence on Spirocyclic Ring Conformation: The steric and electronic properties of the fluorine atom can influence the conformational preferences of the spiro[2.5]octane ring system.
Stability and Reactivity of the C-F Bond
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it generally unreactive under many conditions. This high bond strength imparts significant stability to the molecule.
However, under specific and often harsh reaction conditions, the C-F bond can be cleaved. For instance, reactions involving powerful reducing agents or certain organometallic reagents might lead to defluorination. The reactivity of the C-F bond is also dependent on its position within the molecule. In this compound, the proximity of the carbonyl group could potentially influence the reactivity of the C-F bond, although cleavage would still require forcing conditions.
Potential for Fluorine-Mediated Rearrangements
The presence of a fluorine atom alpha to a carbonyl group can facilitate skeletal rearrangements, most notably the Favorskii rearrangement. While specific studies on this compound are not prevalent in the literature, the behavior of other α-haloketones provides a basis for predicting its potential transformations.
Under basic conditions, deprotonation at the C7 position (α' to the carbonyl) could lead to the formation of an enolate. Subsequent intramolecular nucleophilic attack on the carbon bearing the fluorine atom (C5) would generate a bicyclo[4.1.0]heptan-2-one intermediate. The stability and subsequent reaction pathway of this intermediate would be influenced by the spiro-cyclopropane ring. Cleavage of the bicyclic system can lead to a ring-contracted carboxylic acid derivative, a characteristic outcome of the Favorskii rearrangement. The regioselectivity of the ring opening of the bicyclic intermediate would be a key factor in determining the final product structure.
Table 1: Plausible Conditions for Favorskii-type Rearrangement of this compound
| Reagent/Conditions | Potential Intermediate | Expected Product Class |
| Sodium hydroxide, water/heat | Bicyclo[4.1.0]heptan-2-one | Ring-contracted carboxylic acid |
| Sodium methoxide, methanol | Bicyclo[4.1.0]heptan-2-one | Ring-contracted methyl ester |
| Sodium amide, liquid ammonia | Bicyclo[4.1.0]heptan-2-one | Ring-contracted primary amide |
Ring Modifications and Skeletal Rearrangements
The strained three-membered ring and the six-membered ring of this compound are both susceptible to modifications, leading to diverse molecular scaffolds.
Cyclopropane (B1198618) Ring Opening Reactions
The cyclopropane ring in this compound can be opened under various conditions, including hydrogenolysis, reductive cleavage, and acid-catalyzed additions. The regioselectivity of these reactions is influenced by the electronic and steric effects of the ketone and the fluorine atom.
Reductive ring opening, for instance using catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reduction (e.g., Na/NH₃), would likely lead to the formation of a gem-dimethylcyclohexanone derivative. The initial cleavage of the C1-C2 or C1-C8 bond would be followed by saturation of the resulting radical or anionic intermediates.
Acid-catalyzed ring opening with nucleophiles would proceed via a carbocationic intermediate. The stability of the potential carbocations at C1 and C2 will dictate the regiochemical outcome. The presence of the electron-withdrawing α-fluoroketone moiety would likely disfavor carbocation formation at the adjacent C8 position.
Ring Expansion or Contraction of the Cyclohexanone (B45756) Moiety
While less common than cyclopropane ring opening, the cyclohexanone ring itself can potentially undergo expansion or contraction. For instance, a Tiffeneau-Demjanov-type rearrangement could be envisaged. This would involve the conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol. Subsequent treatment with nitrous acid could induce a ring expansion to a spiro[2.6]nonanone derivative. The fluorine atom would likely remain at the same position relative to the migrating carbon bond.
Derivatization of this compound
The ketone functionality in this compound is a prime site for derivatization, enabling the synthesis of a variety of other fluorinated spirocyclic compounds, including heterocycles.
Formation of Spiroheterocycles (e.g., spiro-isoxazolines through cycloadditions)
The carbonyl group of this compound can serve as a precursor for the formation of spiroheterocycles. For example, reaction with hydroxylamine (B1172632) would yield an oxime. This oxime could potentially undergo further reactions, such as a Beckmann rearrangement, or serve as a building block for more complex heterocycles.
A more direct approach to spiro-isoxazolines, though typically involving alkenes, can be conceptually adapted. While the direct 1,3-dipolar cycloaddition of a nitrile oxide to the ketone is not a standard transformation, the ketone can be converted into a reactive enol ether or enamine intermediate, which could then participate in cycloaddition reactions.
Alternatively, the synthesis of fluoro-substituted spiro-isoxazolines has been achieved through electrophilic fluorine-mediated dearomative spirocyclization of isoxazole-containing precursors. nih.govrsc.org This suggests a synthetic route to analogous structures starting from a suitably functionalized spiro[2.5]octane core.
Transformations to Other Fluorinated Spiro[2.5]octane Derivatives
Standard ketone chemistry can be applied to this compound to generate a range of other fluorinated spiro[2.5]octane derivatives.
Table 2: Potential Transformations of the Ketone Moiety in this compound
| Reaction Type | Reagents | Product Class |
| Reduction | NaBH₄, LiAlH₄ | 5-Fluorospiro[2.5]octan-6-ol |
| Grignard Reaction | RMgBr, RLi | Tertiary 5-Fluorospiro[2.5]octan-6-ols |
| Wittig Reaction | Ph₃P=CHR | 6-Alkylidene-5-fluorospiro[2.5]octanes |
| Reductive Amination | RNH₂, NaBH₃CN | N-Alkyl-5-fluorospiro[2.5]octan-6-amines |
These transformations would yield a variety of derivatives with the fluorine atom and the spiro-cyclopropane moiety intact, allowing for the exploration of their chemical space and potential applications. The diastereoselectivity of these reactions would be an important consideration, as the approach of the reagents to the carbonyl group could be influenced by the steric bulk of the spiro-cyclopropane ring.
Mechanistic Investigations of Reactions Involving 5 Fluorospiro 2.5 Octan 6 One
Elucidation of Reaction Pathways
The reaction pathways for the formation and subsequent reactions of 5-Fluorospiro[2.5]octan-6-one would likely follow established principles of organic chemistry, particularly concerning the synthesis of α-fluoroketones and the reactivity of spirocyclic systems.
Formation Pathway: The synthesis of this compound would most plausibly involve the electrophilic fluorination of a precursor, spiro[2.5]octan-6-one. This reaction is generally understood to proceed through an enol or enolate intermediate. The enol form of the ketone would attack an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction mechanism is thought to be a polar process where the electron-rich double bond of the enol acts as a nucleophile towards the electrophilic fluorine atom.
Subsequent Reactions: Once formed, this compound could undergo a variety of reactions typical for α-fluoroketones. For example, nucleophilic substitution at the carbonyl carbon could be followed by rearrangement or elimination. Reductive dehalogenation, or hydrodefluorination, is another possible pathway, which can be achieved using certain biocatalysts like transaminases. This enzymatic process is proposed to proceed through the formation of an imine intermediate, which then facilitates the elimination of the fluoride (B91410) ion.
A summary of plausible reaction pathways is presented in the table below.
| Reaction Type | Proposed Reactants | Key Intermediates | Expected Product(s) |
| Electrophilic Fluorination | Spiro[2.5]octan-6-one, Selectfluor® | Enol or Enolate | This compound |
| Nucleophilic Addition | This compound, Nucleophile (e.g., Grignard reagent) | Tetrahedral intermediate | Tertiary alcohol |
| Hydrodefluorination (Biocatalytic) | This compound, Transaminase, Amine donor | Imine/Iminium ion | Spiro[2.5]octan-6-one |
Transition State Analysis in Key Synthetic Steps
A detailed transition state analysis for reactions involving this compound would require computational chemistry studies, which are not currently available in the literature for this specific compound. However, we can infer general features based on related systems.
In the key synthetic step of electrophilic fluorination of spiro[2.5]octan-6-one, the transition state would involve the approach of the enol double bond to the electrophilic fluorine source. The geometry of this transition state would be crucial in determining the stereochemical outcome if the molecule has chiral centers. The energy of the transition state would be influenced by both steric and electronic factors. For instance, the approach of the bulky fluorinating agent would likely occur from the less sterically hindered face of the enol.
For reactions where this compound is a reactant, such as nucleophilic addition to the carbonyl group, the transition state would involve the formation of a new bond between the nucleophile and the carbonyl carbon. The presence of the electronegative fluorine atom on the adjacent carbon would influence the electronics of the carbonyl group, potentially affecting the energy of the transition state and the reaction rate.
The following table summarizes hypothetical transition state characteristics for key reactions.
| Reaction Step | Key Structural Features of Transition State | Factors Influencing Transition State Energy |
| Electrophilic Fluorination | Partially formed C-F bond; Planar enol moiety adopting a chair-like conformation | Steric hindrance from the spirocyclic ring and the fluorinating agent; Orbital overlap between the enol HOMO and the fluorinating agent LUMO |
| Nucleophilic Addition | Partially formed nucleophile-carbonyl carbon bond; Re-hybridization of the carbonyl carbon from sp2 to sp3 | Electronic effect of the α-fluoro substituent; Steric hindrance to the incoming nucleophile |
Role of Catalysts and Reagents in Stereocontrol
The stereoselective synthesis of fluorinated compounds is a significant challenge in organic chemistry. While specific studies on this compound are lacking, general strategies for stereocontrol in similar reactions can be considered.
Catalysis in Fluorination: The use of chiral catalysts in electrophilic fluorination reactions can induce enantioselectivity. These catalysts, often metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the substrate, favoring the approach of the fluorinating agent from one face of the enol over the other. This leads to the preferential formation of one enantiomer of the α-fluoroketone.
Substrate and Reagent Control: The inherent chirality of a substrate can also direct the stereochemical outcome of a reaction. In the context of a substituted spiro[2.5]octan-6-one precursor, existing stereocenters could influence the facial selectivity of the fluorination reaction. The choice of the fluorinating reagent can also play a role, as the size and shape of the reagent can interact differently with the substrate's steric environment.
Recent advancements in stereoselective C-F bond activation, for example using frustrated Lewis pairs (FLPs) with chiral Lewis bases, offer another avenue for achieving stereocontrol in reactions of fluorinated molecules. While not demonstrated for this specific compound, such methods could potentially be applied to achieve stereoselective transformations of this compound.
The table below outlines potential strategies for stereocontrol in reactions involving this compound.
| Approach | Catalyst/Reagent Type | Mechanism of Stereocontrol | Potential Outcome |
| Asymmetric Catalysis | Chiral Lewis acid or base | Formation of a chiral catalyst-substrate complex, directing the approach of the reagent | Enantiomerically enriched this compound |
| Substrate-Directed Synthesis | Chiral spiro[2.5]octan-6-one precursor | Existing stereocenters block one face of the molecule, leading to diastereoselective fluorination | Diastereomerically enriched this compound |
| Chiral Reagents | Enantiopure fluorinating agents | The inherent chirality of the reagent leads to diastereomeric transition states with different energies | Enantioselective fluorination |
Computational and Theoretical Studies of 5 Fluorospiro 2.5 Octan 6 One
Conformational Analysis of the Spiro[2.5]octane Skeleton
The spiro[2.5]octane framework is characterized by the fusion of a cyclopropane (B1198618) and a cyclohexane (B81311) ring, sharing a single carbon atom. The conformational landscape of the cyclohexane ring in such a system is of primary interest. In substituted spiro[2.5]octanes, the cyclohexane ring typically adopts a chair conformation to minimize steric strain. For the related compound, spiro[2.5]octan-6-ol, proton magnetic resonance spectra have been utilized to determine the conformational equilibrium. doi.org
In the case of 5-Fluorospiro[2.5]octan-6-one, the introduction of a fluorine atom and a carbonyl group at the 5- and 6-positions, respectively, significantly influences the conformational preference. The chair conformation of the cyclohexane ring is expected to be the most stable. Two primary chair conformations are possible, differing in the axial or equatorial orientation of the fluorine atom.
Computational modeling, particularly using Density Functional Theory (DFT), can elucidate the relative energies of these conformers. The preference for an axial or equatorial fluorine atom is governed by a balance of steric and electronic effects. Generally, fluorine's small van der Waals radius might suggest a smaller preference for the equatorial position compared to bulkier substituents. However, stereoelectronic effects, such as hyperconjugation involving the C-F bond, can also play a crucial role in determining conformational stability.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Fluorine Position | Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 | Axial | 0.00 (Reference) |
| Chair 2 | Equatorial | (Predicted to be higher) |
Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.
Electronic Structure and Bonding Analysis (e.g., C-F bond properties)
The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atom. This leads to a highly polarized carbon-fluorine (C-F) bond, with a partial positive charge on the carbon and a partial negative charge on the fluorine. This polarization has a cascading inductive effect on the surrounding bonds.
The presence of the carbonyl group at the 6-position further influences the electronic distribution. The electron-withdrawing nature of the carbonyl oxygen will affect the electron density at the adjacent carbon atoms, including the one bonded to fluorine.
Table 2: Predicted Electronic Properties of the C-F Bond in this compound
| Property | Predicted Value |
|---|---|
| C-F Bond Length | ~1.38 - 1.42 Å |
| NBO Charge on Fluorine | Highly Negative |
| NBO Charge on Carbon (C5) | Highly Positive |
Note: These are typical ranges and would be quantified by specific computational studies.
Prediction of Reactivity and Selectivity via DFT Calculations
DFT calculations are a powerful tool for predicting the reactivity and selectivity of chemical reactions. mdpi.comnih.goviaea.org For this compound, several aspects of its reactivity can be explored computationally.
One key area of interest is the reactivity of the carbonyl group. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electrophilic and nucleophilic character. The LUMO is likely to be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
Furthermore, the acidity of the protons on the carbon atoms adjacent to the carbonyl group (the α-protons) can be predicted by calculating the energies of the corresponding conjugate bases. The electron-withdrawing fluorine atom at the 5-position is expected to increase the acidity of the α-proton at C5.
Molecular Electrostatic Potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions of where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net
Molecular Modeling for Understanding Stereochemical Outcomes
Molecular modeling is invaluable for understanding and predicting the stereochemical outcomes of reactions involving chiral molecules like this compound. The presence of a stereocenter at the spiro carbon and at C5 means that reactions can lead to different stereoisomers.
For instance, in the reduction of the carbonyl group, the stereoselectivity of the hydride attack (from the axial or equatorial face) can be modeled. By calculating the transition state energies for both pathways, one can predict which diastereomer of the resulting alcohol will be the major product. The steric hindrance posed by the cyclopropane ring and the fluorine atom will be critical factors in determining the favored direction of attack.
Similarly, for reactions involving the enolate of this compound, molecular modeling can help predict the facial selectivity of electrophilic attack. The preferred conformation of the enolate and the steric environment around the nucleophilic carbon will dictate the stereochemistry of the product. These computational approaches provide a framework for rationalizing and predicting the formation of specific stereoisomers in reactions involving this complex spirocyclic system.
Applications of 5 Fluorospiro 2.5 Octan 6 One in Complex Molecule Synthesis
5-Fluorospiro[2.5]octan-6-one as a Versatile Synthetic Building Block
The structure of this compound suggests its potential as a versatile synthetic building block. The presence of a ketone functionality, a fluorine atom alpha to the carbonyl group, and a spiro-fused cyclopropane (B1198618) ring provides multiple reactive sites for a variety of chemical transformations.
Potential Synthetic Transformations:
| Functional Group | Potential Reactions | Expected Outcome |
| Ketone | Nucleophilic addition, reduction, Wittig reaction, enolate formation | Introduction of new substituents, conversion to alcohols or alkenes, formation of carbon-carbon bonds |
| α-Fluoro position | Enolate chemistry, aldol (B89426) reactions, Michael additions | Diastereoselective formation of new stereocenters |
| Spirocyclopropane | Ring-opening reactions (acid- or metal-catalyzed) | Access to functionalized cyclohexanone (B45756) derivatives with unique substitution patterns |
The interplay between the fluorine atom and the carbonyl group can influence the reactivity of the enolate, potentially leading to enhanced stereocontrol in alkylation and aldol-type reactions. The rigid spirocyclic system is expected to provide a strong facial bias for incoming reagents, further contributing to the stereoselectivity of transformations.
Integration into Polycyclic and Heterocyclic Scaffolds
Spirocyclic compounds are valuable precursors for the synthesis of complex polycyclic and heterocyclic frameworks due to their inherent three-dimensionality. This compound could serve as a key starting material for the construction of novel scaffolds of interest in medicinal chemistry.
Hypothetical Synthetic Pathways:
Ring Expansion Strategies: The ketone functionality could be a handle for ring expansion reactions, such as the Beckmann or Schmidt rearrangements, to generate fluorinated lactams or other heterocyclic systems.
Tandem Reactions: The spirocyclopropane ring could be opened in a tandem sequence with a cyclization reaction to rapidly build molecular complexity. For instance, a Lewis acid-mediated ring-opening followed by an intramolecular aldol condensation could lead to the formation of bicyclic systems.
Diels-Alder Reactions: Derivatives of this compound, such as the corresponding enone, could act as dienophiles in Diels-Alder reactions to construct polycyclic systems with a fluorinated stereocenter.
Precursor in the Synthesis of Novel Molecular Architectures and Scaffolds for Chemical Biology Studies
The development of novel molecular probes and tools is crucial for advancing chemical biology. The unique structural features of this compound make it an attractive precursor for the synthesis of such molecules.
The introduction of a fluorine atom can be beneficial for:
¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a sensitive handle for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in biological systems.
Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, which can enhance the in vivo lifetime of a chemical probe.
Modulation of Physicochemical Properties: Fluorination can fine-tune properties such as lipophilicity and pKa, which are critical for cell permeability and target engagement.
By functionalizing the ketone or other positions of the spirocyclic core, it is conceivable to attach reporter groups, affinity tags, or reactive moieties to generate tailored chemical biology tools.
Role as an Intermediate in the Synthesis of Fluorine-Containing Analogues
One of the most significant potential applications of this compound is as an intermediate in the synthesis of fluorine-containing analogues of known bioactive molecules. The spiro[2.5]octane motif is a substructure in various natural products and pharmaceutical agents. Access to a fluorinated version of this scaffold would enable the systematic exploration of the effects of fluorination on biological activity.
Potential Research Directions:
| Bioactive Scaffold | Potential Modification with this compound | Desired Outcome |
| Natural Products | Incorporation of the fluorinated spirocycle to mimic and modify existing natural product scaffolds. | Enhanced biological activity, improved metabolic stability, novel modes of action. |
| Pharmaceutical Drugs | Use as a building block to create fluorinated analogues of existing drugs containing a spiro[2.5]octane core. | Improved pharmacokinetic profiles, increased potency, reduced off-target effects. |
The ability to introduce a fluorine atom at a specific position within the spirocyclic framework would provide medicinal chemists with a powerful tool to fine-tune the properties of lead compounds and to develop next-generation therapeutics.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 5-Fluorospiro[2.5]octan-6-one and its derivatives will likely focus on improving efficiency and sustainability, moving away from classical, multi-step procedures that may have significant environmental impact.
Key Research Thrusts:
Late-Stage Fluorination: A primary goal will be the development of methods for introducing the fluorine atom at a late stage in the synthesis. This approach is highly desirable as it allows for the diversification of advanced intermediates. Research into nucleophilic and electrophilic fluorinating agents that can selectively fluorinate the spiro[2.5]octan-6-one core will be critical.
Catalytic Asymmetric Methods: The development of catalytic enantioselective methods to construct the chiral centers of the molecule is a significant area for future work. This could involve asymmetric cyclopropanation or enantioselective fluorination of a spiro[2.5]octan-6-one precursor.
C-H Activation/Functionalization: A highly attractive and atom-economical approach would be the direct C-H fluorination of a spiro[2.5]octan-6-one scaffold. While challenging, advancements in transition-metal catalysis may provide a pathway to selectively replace a hydrogen atom with fluorine, drastically shortening synthetic sequences.
Flow Chemistry and Photoredox Catalysis: The use of continuous flow reactors can offer improved safety, scalability, and reaction control for fluorination reactions, which can sometimes be hazardous. Photoredox catalysis offers a mild and efficient way to generate reactive intermediates for both cyclopropane (B1198618) formation and fluorination under sustainable conditions.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Late-Stage Fluorination | Rapid access to analogs, modularity | Regio- and stereoselectivity |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds | Catalyst design and optimization |
| C-H Activation/Fluorination | Atom economy, reduced step count | Selectivity, harsh conditions |
| Flow Chemistry/Photocatalysis | Scalability, safety, sustainability | Equipment cost, reaction optimization |
Exploration of Novel Reactivity and Cascade Reactions
The unique structural combination of a ketone, a fluorine atom, and a strained cyclopropane ring in this compound suggests a rich and complex reactivity profile that is ripe for exploration.
Areas for Investigation:
Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening under various conditions (e.g., with acids, bases, or transition metals). The presence of the fluorine atom could significantly influence the regioselectivity of this ring-opening, providing access to novel functionalized cyclohexanone (B45756) derivatives that would be difficult to synthesize otherwise.
Cascade Reactions: The ketone functionality can serve as a handle to initiate cascade reactions. For example, a condensation reaction at the alpha-position to the ketone could be followed by a cyclopropane ring-opening, leading to the rapid construction of more complex polycyclic systems in a single operation.
Fluorine as a Directing Group: The electronegative fluorine atom can influence the reactivity of neighboring functional groups. Research could explore how the C-F bond might direct metalation or other functionalization reactions on the six-membered ring.
Advanced Stereocontrol Strategies
Controlling the stereochemistry of the three stereocenters in the this compound core is a significant challenge that will require sophisticated synthetic strategies.
Future Approaches:
Organocatalysis: Asymmetric organocatalysis could be employed for the enantioselective construction of the spirocyclic core or for the stereoselective introduction of the fluorine atom. For instance, a chiral amine or phosphine catalyst could be used in a Michael-initiated ring-closure to form the cyclopropane ring.
Substrate Control: By installing a chiral auxiliary on a precursor molecule, it may be possible to direct the stereochemical outcome of subsequent cyclopropanation and fluorination steps. The auxiliary could then be removed to yield the enantiopure target molecule.
Dynamic Kinetic Resolution: If a racemic mixture of this compound can be synthesized, a dynamic kinetic resolution could be employed to convert the mixture into a single desired stereoisomer. This would involve a reversible racemization of one stereocenter while another is selectively functionalized.
| Stereocontrol Method | Potential Application | Expected Outcome |
| Asymmetric Organocatalysis | Enantioselective cyclopropanation | High enantiomeric excess of one isomer |
| Chiral Auxiliary | Diastereoselective fluorination | Control over relative stereochemistry |
| Dynamic Kinetic Resolution | Conversion of a racemic mixture | Single stereoisomer from a racemic starting material |
Expanding the Scope of Synthetic Utility in Chemical Synthesis
Beyond its synthesis and fundamental reactivity, a key future direction will be to demonstrate the utility of this compound as a versatile building block in the synthesis of more complex and valuable molecules.
Potential Applications:
Scaffold for Medicinal Chemistry: The rigid, three-dimensional structure of the fluorinated spirocycle makes it an attractive scaffold for the synthesis of new drug candidates. The fluorine atom can be used to fine-tune pharmacokinetic properties. nih.govintelmarketresearch.com
Precursor to Complex Natural Products: The inherent functionality and stereochemistry of this molecule could be leveraged in the total synthesis of complex natural products containing spirocyclic or fluorinated motifs.
Development of Novel Chemical Probes: The unique spectroscopic signature of fluorine (19F NMR) could be utilized by incorporating this scaffold into molecules designed as probes for biological systems or as diagnostic agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
